N-butyl-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a butyl chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the imidazole derivative under basic conditions . The final step involves the attachment of the butyl chain via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted imidazole compounds.
Scientific Research Applications
N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonyl group can interact with various biological molecules, altering their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butylacetamide: A simpler compound with a similar butyl chain but lacking the imidazole and sulfonyl groups.
Imidazole Derivatives: Compounds like clemizole and etonitazene, which also contain the imidazole ring and exhibit various biological activities.
Uniqueness
N-BUTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the imidazole ring and the sulfonyl group allows for a wide range of interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H25N3O3S2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-butyl-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-4-14-23-19(26)15-29-21-22(25-20(24-21)17-8-6-5-7-9-17)30(27,28)18-12-10-16(2)11-13-18/h5-13H,3-4,14-15H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
TZGHRKKZNWEQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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